molecular formula C15H21FN2O B248048 N-(2-fluorophenyl)-3-(3-methylpiperidin-1-yl)propanamide

N-(2-fluorophenyl)-3-(3-methylpiperidin-1-yl)propanamide

Cat. No. B248048
M. Wt: 264.34 g/mol
InChI Key: ILDCWTQUCKROQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-3-(3-methylpiperidin-1-yl)propanamide, commonly known as FPPP, is a chemical compound that belongs to the class of piperidine derivatives. It is a synthetic stimulant drug that has been used for scientific research purposes. FPPP is structurally similar to other piperidine derivatives, such as MDPV and α-PVP, which are known for their stimulant effects.

Mechanism of Action

FPPP acts as a reuptake inhibitor of dopamine and norepinephrine. It binds to the transporters responsible for the reuptake of these neurotransmitters, thereby increasing their concentration in the synaptic cleft. This leads to increased stimulation of the central nervous system, resulting in the stimulant effects of FPPP.
Biochemical and Physiological Effects:
FPPP has been shown to have a range of biochemical and physiological effects. It increases the release of dopamine and norepinephrine, which leads to increased stimulation of the central nervous system. FPPP also increases heart rate and blood pressure, which can have adverse effects on the cardiovascular system. In addition, FPPP has been shown to have anxiogenic effects, which can lead to increased anxiety and agitation.

Advantages and Limitations for Lab Experiments

The advantages of using FPPP in scientific research include its ability to act as a reuptake inhibitor of dopamine and norepinephrine, which can help in the study of these neurotransmitters. FPPP is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using FPPP include its potential for abuse and its adverse effects on the cardiovascular system. In addition, the use of FPPP in research requires strict safety measures to prevent exposure to the compound.

Future Directions

There are several future directions for the study of FPPP. One potential direction is to investigate its potential as a therapeutic agent for various psychiatric disorders, such as depression and attention deficit hyperactivity disorder. Another direction is to study its effects on other neurotransmitters and their receptors, such as serotonin and GABA. Additionally, the development of safer and more selective reuptake inhibitors of dopamine and norepinephrine could be a potential future direction for research in this area.
Conclusion:
In conclusion, FPPP is a synthetic stimulant drug that has been used for scientific research purposes. It acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased stimulation of the central nervous system. While FPPP has potential advantages for scientific research, it also has limitations and potential adverse effects. Future research on FPPP could focus on its potential therapeutic uses and the development of safer and more selective reuptake inhibitors of dopamine and norepinephrine.

Synthesis Methods

The synthesis of FPPP involves the reaction between 2-fluoroacetophenone and 3-methylpiperidine. The reaction is carried out in the presence of a reducing agent and a solvent, such as ethanol or isopropanol. The resulting product is then purified using various techniques, such as recrystallization and chromatography.

Scientific Research Applications

FPPP has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties, similar to other piperidine derivatives. FPPP has also been used to study its effects on dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters. The research on FPPP has also focused on its potential use as a therapeutic agent for various psychiatric disorders.

properties

Product Name

N-(2-fluorophenyl)-3-(3-methylpiperidin-1-yl)propanamide

Molecular Formula

C15H21FN2O

Molecular Weight

264.34 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-(3-methylpiperidin-1-yl)propanamide

InChI

InChI=1S/C15H21FN2O/c1-12-5-4-9-18(11-12)10-8-15(19)17-14-7-3-2-6-13(14)16/h2-3,6-7,12H,4-5,8-11H2,1H3,(H,17,19)

InChI Key

ILDCWTQUCKROQJ-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)CCC(=O)NC2=CC=CC=C2F

Canonical SMILES

CC1CCCN(C1)CCC(=O)NC2=CC=CC=C2F

Origin of Product

United States

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